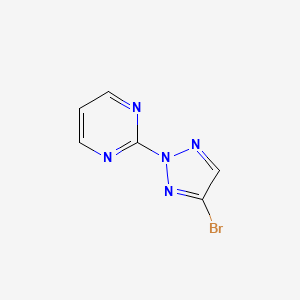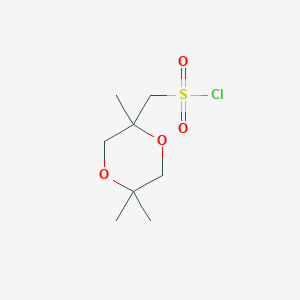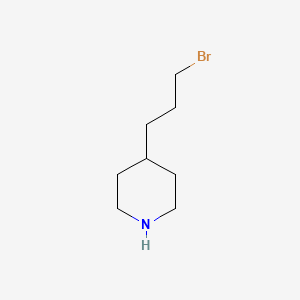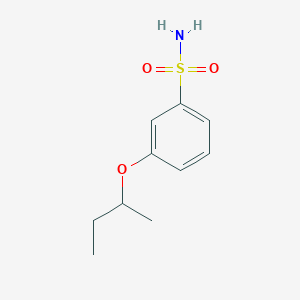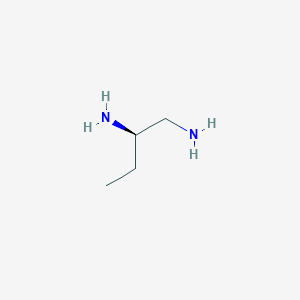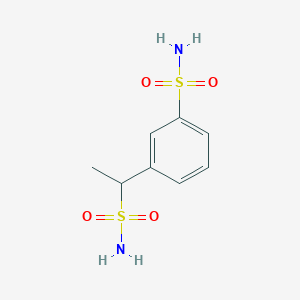![molecular formula C5H11Cl2N3O B13504639 [2-(aminomethyl)-1H-imidazol-4-yl]methanoldihydrochloride CAS No. 2839139-21-6](/img/structure/B13504639.png)
[2-(aminomethyl)-1H-imidazol-4-yl]methanoldihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(aminomethyl)-1H-imidazol-4-yl]methanoldihydrochloride is a compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms within a five-membered ring. This particular compound is characterized by the presence of an aminomethyl group and a methanol group attached to the imidazole ring, and it is commonly found in its dihydrochloride salt form. Imidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(aminomethyl)-1H-imidazol-4-yl]methanoldihydrochloride typically involves the cyclization of amido-nitriles or the reaction of substituted amidoximes with activated alkynes. For instance, the cyclization of amido-nitriles in the presence of a nickel catalyst can yield disubstituted imidazoles under mild reaction conditions . Another method involves the reaction of methyl propiolate with substituted amidoximes using a microwave protocol and a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity
化学反応の分析
Types of Reactions
[2-(aminomethyl)-1H-imidazol-4-yl]methanoldihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and substituted imidazoles, depending on the specific reaction pathway.
科学的研究の応用
[2-(aminomethyl)-1H-imidazol-4-yl]methanoldihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex imidazole derivatives.
Industry: The compound is used in the development of functional materials and catalysts.
作用機序
The mechanism of action of [2-(aminomethyl)-1H-imidazol-4-yl]methanoldihydrochloride involves its interaction with specific molecular targets and pathways. For instance, imidazole derivatives can act as enzyme inhibitors by binding to the active sites of enzymes and blocking their activity . The exact molecular targets and pathways depend on the specific biological or chemical context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-(aminomethyl)imidazo[1,2-a]pyridin-8-ol dihydrochloride
- 2-(2-Aminoethyl)benzimidazole dihydrochloride
- 2-Aminomethyl-1H-imidazole-4-carboxylic acid dihydrochloride
Uniqueness
[2-(aminomethyl)-1H-imidazol-4-yl]methanoldihydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry.
特性
CAS番号 |
2839139-21-6 |
|---|---|
分子式 |
C5H11Cl2N3O |
分子量 |
200.06 g/mol |
IUPAC名 |
[2-(aminomethyl)-1H-imidazol-5-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C5H9N3O.2ClH/c6-1-5-7-2-4(3-9)8-5;;/h2,9H,1,3,6H2,(H,7,8);2*1H |
InChIキー |
JZEVBMUBAQUKTR-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC(=N1)CN)CO.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine](/img/structure/B13504571.png)

![2-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[c]pyridine-5-carboxylic acid](/img/structure/B13504587.png)
![Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13504594.png)

![Potassium trifluoro(4-(methoxycarbonyl)bicyclo[2.2.1]heptan-1-YL)borate](/img/structure/B13504605.png)
